

# Tivozanib treatment duration timing discontinuation

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## Compound Focus: Tivozanib

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## Tivozanib Treatment Protocol & Dosing

The standard dosing regimen for **tivozanib** in advanced Renal Cell Carcinoma (RCC) is detailed below.

| Parameter                   | Specification  |
|-----------------------------|--|
| Indication                  | Relapsed or refractory advanced RCC following <b>two or more prior systemic therapies</b> [1] [2].   |
| Recommended Dosage          | <b>1.34 mg</b> orally, once daily [1] [2].   |
| Treatment Cycle             | <b>21 consecutive days</b> of treatment, followed by <b>7 days off</b> (a 28-day cycle) [1] [2] [3]. |
| Treatment Duration          | Continued until <b>disease progression</b> or <b>unacceptable toxicity</b> [2].                      |
| Dose Reduction (First Step) | 0.89 mg once daily for 21 days, followed by 7 days off [2].  |

## Management of Adverse Events & Treatment Discontinuation

Dose modifications are a critical part of managing treatment-related adverse events. The following table outlines common reasons and actions.

| Adverse Event                 | Severity/Grade                           | Recommended Management [2]  |
|-------------------------------|--|---|
| Hypertension                  | Grade 3 (despite optimal therapy)        | Withhold dose; resume at <b>reduced dose</b> when hypertension improves to Grade $\leq 2$ . |
|                               | Grade 4                                  | <b>Permanently discontinue.</b>   |
| Cardiac Failure               | Grade 3                                  | Withhold dose; resume at <b>reduced dose</b> or discontinue based on severity/persistence.  |
|                               | Grade 4                                  | <b>Permanently discontinue.</b>   |
| Arterial Thromboembolic Event | Any grade                                | <b>Permanently discontinue.</b>   |
| Other Adverse Effects         | Grade 2 or 3 (persistent or intolerable) | Withhold dose; resume at <b>reduced dose</b> when toxicity resolves to Grade 0 or 1.        |
|                               | Grade 4                                  | <b>Permanently discontinue.</b>   |

## Efficacy Data from Clinical Trials

The approval and treatment guidelines are based on robust clinical trial data, particularly from the TIVO-3 study.

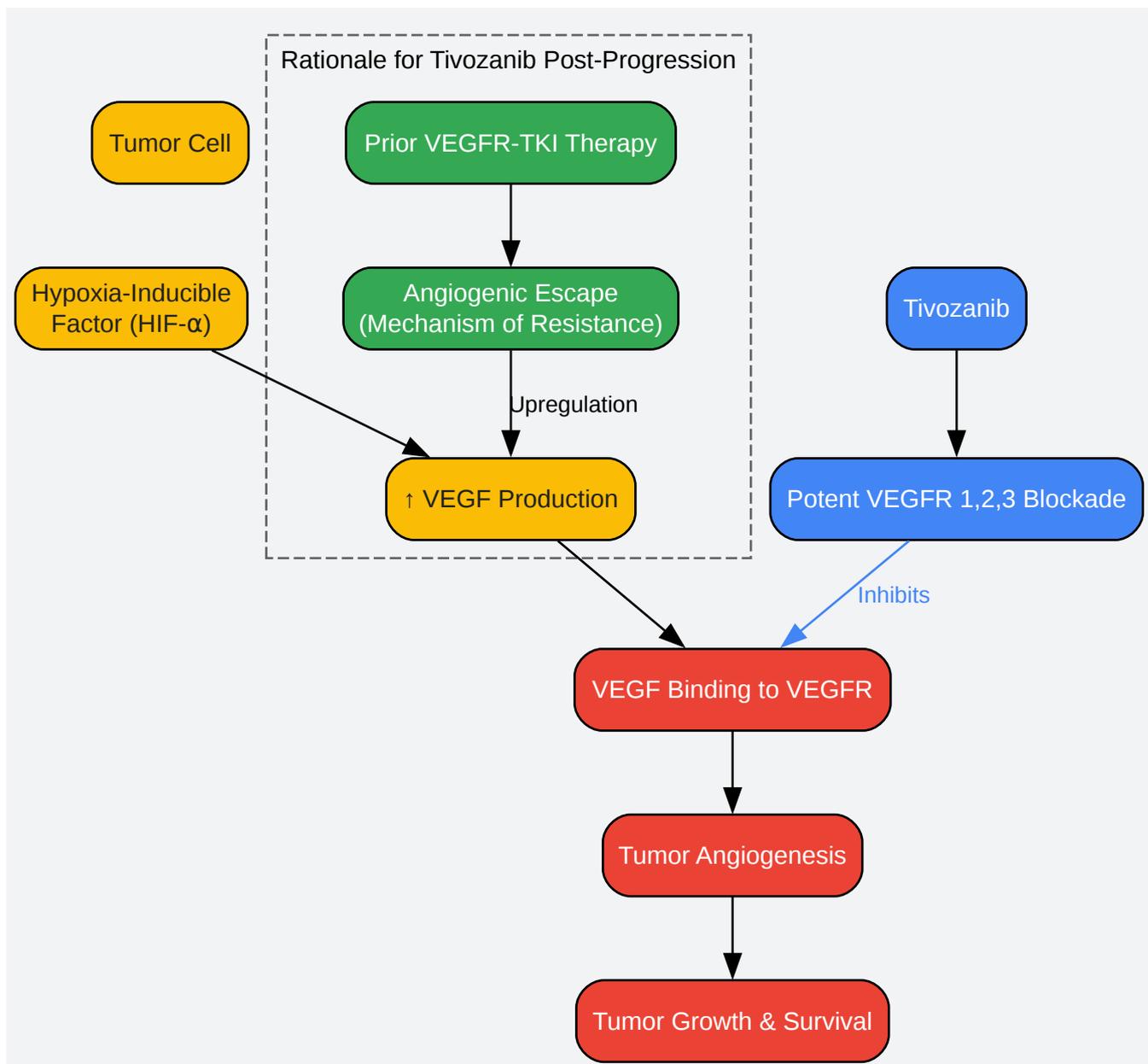
| Trial (Population)               | Treatment Arms          | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS        | Objective Response Rate (ORR) |
|----------------------------------|-------------------------|--|----------------------------------|-------------------------------|
| TIVO-3 (Overall ITT)             | Tivozanib vs. Sorafenib | 5.6 months vs. 3.9 months [1] [2]      | 0.73 (95% CI: 0.56-0.95) [1] [2] | 18% vs. 8% [1] [2]            |
| TIVO-3 (Prior Axitinib Subgroup) | Tivozanib vs. Sorafenib | 5.5 months vs. 3.7 months [3]          | 0.68 [3]                         | 13% vs. 8% [3]                |

## Mechanism of Action & Experimental Background

**Tivozanib** is a **potent and selective inhibitor** of vascular endothelial growth factor receptors (VEGFRs). Understanding its mechanism is key for application in research and development.

- **Target Specificity:** **Tivozanib** potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3 tyrosine kinases. Its half-maximal inhibition (IC<sub>50</sub>) for these receptors is at 0.24 nmol/L or lower, demonstrating high potency. It also has activity against c-kit and PDGFR-β, but with a **greater than 10-fold selectivity for VEGFRs over off-target kinases**, which may contribute to a differentiated safety profile [4] [5].
- **Experimental Rationale:** The **randomized discontinuation trial (RDT)** design was used in early-phase development to evaluate **tivozanib**'s efficacy. This method is particularly useful for addressing the heterogeneity in progression rates in metastatic RCC. In this design, patients with stable disease at a landmark time point are randomized to continue treatment or receive a placebo, with progression-free survival (PFS) as a primary endpoint [4].

The following diagram illustrates the primary signaling pathway targeted by **tivozanib** and the rationale for its use after prior therapies, including similar agents.



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## Key Takeaways for Research and Development

- **Sequential Therapy is Viable:** **Tivozanib** remains active in patients who have progressed on other VEGFR-TKIs, including axitinib. This is supported by maintained efficacy in the TIVO-3 subgroup analysis [3].
- **Differentiated Safety Profile:** In head-to-head trials with sorafenib, **tivozanib** was associated with lower rates of certain adverse events like diarrhea and hand-foot syndrome, and fewer patients required dose reductions or interruptions [1] [2].

- **Treatment Discontinuation Logic:** The primary reasons for permanent discontinuation in clinical trials were **disease progression** and, less commonly, **unacceptable toxicity**. Management of AEs with dose holds and reductions is crucial before resorting to discontinuation [2].

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